molecular formula C19H18N2O5S B2861920 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(2-methoxyphenyl)ethanediamide CAS No. 2310146-48-4

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2861920
CAS No.: 2310146-48-4
M. Wt: 386.42
InChI Key: DFEDTEJESBBNIV-UHFFFAOYSA-N
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Description

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-methoxyphenyl)oxamide is a complex organic compound that features a unique combination of furan, thiophene, and oxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-methoxyphenyl)oxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(furan-2-yl)thiophene-2-carbaldehyde and 2-hydroxyethylamine, followed by the reaction with 2-methoxyphenyl isocyanate to form the oxamide linkage. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-methoxyphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.

    Reduction: Formation of N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-aminoethyl]-N’-(2-methoxyphenyl)amine.

    Substitution: Formation of N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-hydroxyphenyl)oxamide.

Scientific Research Applications

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-methoxyphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-methoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan and thiophene rings may facilitate π-π interactions with aromatic amino acids in the active site of enzymes, while the oxamide group can form hydrogen bonds with key residues.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-hydroxyphenyl)oxamide
  • N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-aminoethyl]-N’-(2-methoxyphenyl)amine
  • 1-Furan-2-yl-4-thiophen-2-yl-butane-1,4-dione

Uniqueness

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(2-methoxyphenyl)oxamide is unique due to its combination of furan, thiophene, and oxamide functional groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its significance in scientific research.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-25-16-6-3-2-5-13(16)21-19(24)18(23)20-10-14(22)17-9-12(11-27-17)15-7-4-8-26-15/h2-9,11,14,22H,10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEDTEJESBBNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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